2-fluoro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2-FLUORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a fluorine atom, a piperidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their coupling with the fluorinated benzene sulfonamide. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and involves the use of palladium catalysts and boron reagents.
Fluorination reactions: Fluorination of aromatic compounds can be achieved using reagents such as AlF3 and CuF2.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-FLUORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological properties.
Biological Research: It can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: It may be used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The piperidine and pyridazine rings are known to interact with various enzymes and receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
Piperidine derivatives: Compounds containing the piperidine ring, which are widely used in medicinal chemistry.
Uniqueness
2-FLUORO-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its combination of fluorine, piperidine, and pyridazine moieties, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H21FN4O2S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21FN4O2S/c22-18-9-2-3-10-20(18)29(27,28)25-17-8-6-7-16(15-17)19-11-12-21(24-23-19)26-13-4-1-5-14-26/h2-3,6-12,15,25H,1,4-5,13-14H2 |
InChI Key |
LETJMFWGZLDJRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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